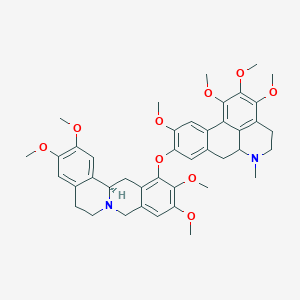
Thalibealine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalibealine is a novel tetrahydroprotoberberine-aporphine dimeric alkaloid isolated from the roots of Thalictrum wangii. This compound is unique due to its dimeric structure, which combines the tetrahydroprotoberberine and aporphine alkaloid frameworks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thalibealine is primarily isolated from natural sources, specifically the roots of Thalictrum wangii. The isolation process involves extraction and purification techniques, including solvent extraction and chromatographic separation .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is mainly obtained through natural extraction, and synthetic routes are still under research and development .
Analyse Des Réactions Chimiques
Types of Reactions
Thalibealine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Applications De Recherche Scientifique
Thalibealine has several scientific research applications, including:
Chemistry: this compound is studied for its unique dimeric structure and potential chemical reactivity.
Biology: The compound is investigated for its biological activities, including potential antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications, particularly in treating various diseases.
Mécanisme D'action
The mechanism of action of Thalibealine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various biological effects, including inhibition of cell growth and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Thalibealine is compared with other similar compounds, such as:
Thalmelatidine: Another dimeric alkaloid isolated from .
Magnoflorine: An aporphine alkaloid with different biological activities.
Berberine: A protoberberine alkaloid with well-documented pharmacological properties.
Uniqueness
This compound’s uniqueness lies in its dimeric structure, which combines the tetrahydroprotoberberine and aporphine frameworks. This structural feature distinguishes it from other similar compounds and contributes to its unique biological activities .
Propriétés
Formule moléculaire |
C42H48N2O9 |
|---|---|
Poids moléculaire |
724.8 g/mol |
Nom IUPAC |
(13aR)-2,3,10,11-tetramethoxy-12-[(1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl)oxy]-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C42H48N2O9/c1-43-12-11-25-36-30(43)14-23-16-34(33(47-4)20-27(23)37(36)41(51-8)42(52-9)38(25)49-6)53-39-28-18-29-26-19-32(46-3)31(45-2)15-22(26)10-13-44(29)21-24(28)17-35(48-5)40(39)50-7/h15-17,19-20,29-30H,10-14,18,21H2,1-9H3/t29-,30?/m1/s1 |
Clé InChI |
AFLFUXQTWZZMDX-IDCGIGBZSA-N |
SMILES isomérique |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=C6C[C@@H]7C8=CC(=C(C=C8CCN7CC6=CC(=C5OC)OC)OC)OC |
SMILES canonique |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=C6CC7C8=CC(=C(C=C8CCN7CC6=CC(=C5OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



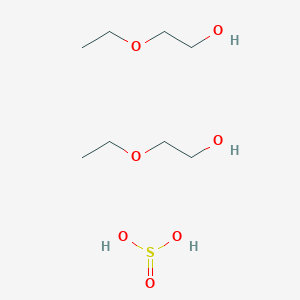

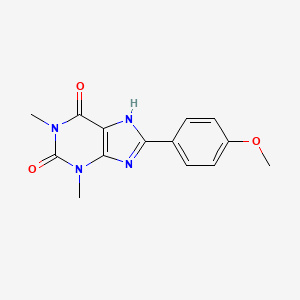
![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
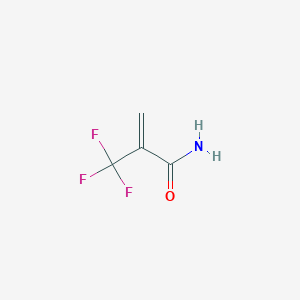
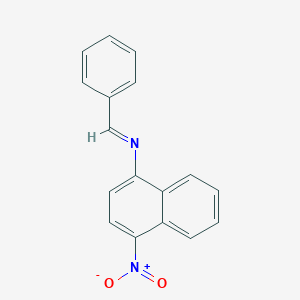
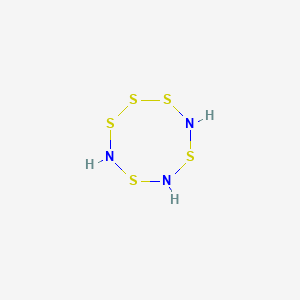
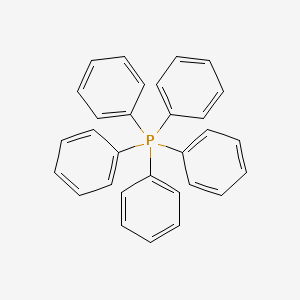

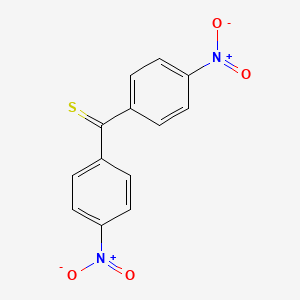
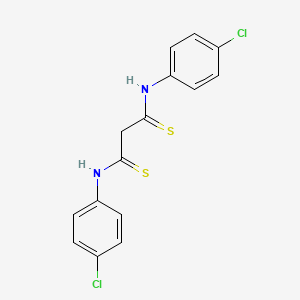
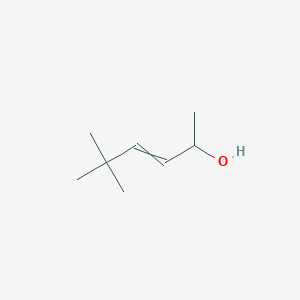
![[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)
